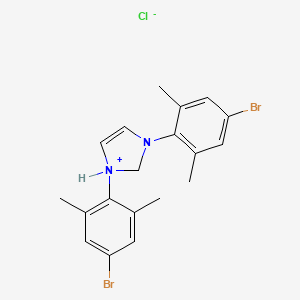
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound known for its unique structure and properties It is an imidazolium salt with bromine and methyl groups attached to the phenyl rings
Métodos De Preparación
The synthesis of 1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylaniline and glyoxal.
Formation of Imidazole Ring: The reaction between 4-bromo-2,6-dimethylaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.
Quaternization: The imidazole derivative is then quaternized using methyl chloride to form the imidazolium salt.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form imidazolium-based radicals or reduction to form imidazole derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex structures.
Aplicaciones Científicas De Investigación
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and imidazolium ring play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds such as:
1,3-Bis(4-chloro-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride: This compound has chlorine atoms instead of bromine, leading to different reactivity and properties.
1,3-Bis(4-bromo-2,6-dimethylphenyl)-imidazolium chloride: This compound lacks the dihydro group, which affects its stability and reactivity.
1,3-Bis(4-bromo-2,6-dimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium bromide: This compound has a bromide counterion instead of chloride, influencing its solubility and ionic interactions.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Propiedades
Número CAS |
221154-71-8 |
|---|---|
Fórmula molecular |
C19H21Br2ClN2 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
1,3-bis(4-bromo-2,6-dimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C19H20Br2N2.ClH/c1-12-7-16(20)8-13(2)18(12)22-5-6-23(11-22)19-14(3)9-17(21)10-15(19)4;/h5-10H,11H2,1-4H3;1H |
Clave InChI |
IIGRBXXHHDIHTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1[NH+]2CN(C=C2)C3=C(C=C(C=C3C)Br)C)C)Br.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)

![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)



![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

